molecular formula C15H23N B14255138 (2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline CAS No. 246511-34-2

(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline

Cat. No.: B14255138
CAS No.: 246511-34-2
M. Wt: 217.35 g/mol
InChI Key: KSQZVAWGIAAZHJ-CQSZACIVSA-N
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Description

(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with a methyl and pentyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are often used.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as anticancer agents. The pathways involved may include the inhibition of topoisomerases or the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-methylquinoline: A derivative with a methyl group at the 2-position.

    2-pentylquinoline: A derivative with a pentyl group at the 2-position.

Uniqueness

(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its stereochemistry (2R) also plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

246511-34-2

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H23N/c1-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16(14)2/h6-8,10,14H,3-5,9,11-12H2,1-2H3/t14-/m1/s1

InChI Key

KSQZVAWGIAAZHJ-CQSZACIVSA-N

Isomeric SMILES

CCCCC[C@@H]1CCC2=CC=CC=C2N1C

Canonical SMILES

CCCCCC1CCC2=CC=CC=C2N1C

Origin of Product

United States

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